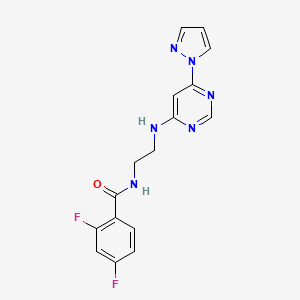

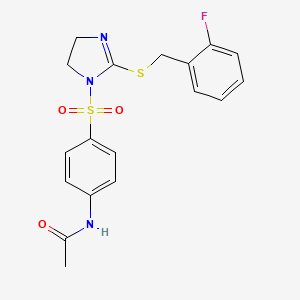

4-Fluoroisoquinoline-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoroisoquinoline-1-carboxylic acid (CAS Number: 2225878-70-4) is a compound with a molecular weight of 191.16 . It has garnered considerable attention due to its broad range of potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular formula of this compound is C10H6FNO2 . The InChI code is 1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique

Antimycobacterial Applications

4-Fluoroisoquinoline-1-carboxylic acid derivatives have shown significant promise in the field of antimycobacterial therapy. Notably, certain fluoroquinolones synthesized from this scaffold demonstrated potent in vitro and in vivo activities against Mycobacterium tuberculosis, including drug-resistant strains. These compounds also displayed inhibition of DNA gyrase activity, crucial for bacterial DNA replication (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009). Additionally, related fluoroquinolones were found to be highly effective against both Gram-positive and Gram-negative bacteria, with some being significantly more potent than existing antibiotics (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).

Novel Synthetic Pathways and Chemical Structures

Researchers have developed novel synthetic routes to create 4-fluoroisoquinoline derivatives, leading to the creation of compounds with unique chemical structures and potential biological activities. For instance, new cadmium complexes were synthesized from carboxyl-functionalized 2-phenylquinoline derivatives, displaying intriguing fluorescent behavior and antibacterial activities (Lei, Ren, Liu, Li, Cong, Qin, & Hailiang, 2014).

Fluorophore Applications

Certain 4-fluoroisoquinoline derivatives are noted for their fluorescence properties, making them valuable in biomedical analysis. For example, 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, showcased strong fluorescence in a wide pH range, proving useful as a fluorescent labeling reagent (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).

Medicinal Chemistry and Drug Development

The 4-quinolone-3-carboxylic acid motif, associated with this compound derivatives, serves as a versatile scaffold in medicinal chemistry. It has been utilized to develop compounds with a range of biological activities, including antibacterial, antitumor, anti-HIV, and cannabinoid receptor modulating activities. This highlights the importance of this scaffold in the synthesis of pharmacologically active compounds (Mugnaini, Pasquini, & Corelli, 2009).

Safety and Hazards

4-Fluoroisoquinoline-1-carboxylic acid is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas or outdoors .

Propriétés

IUPAC Name |

4-fluoroisoquinoline-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-5-12-9(10(13)14)7-4-2-1-3-6(7)8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXCDWRCIMYVRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2,4-dioxo-1-({[(oxolan-2-yl)methyl]carbamoyl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-phenylhexanamide](/img/structure/B2574691.png)

![N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclopentanecarboxamide](/img/structure/B2574694.png)

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)

![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2574700.png)

![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2574701.png)

![N'-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2574704.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)